![molecular formula C9H12N2O2 B2604232 Methyl 2,3-diamino-6-methylbenzoate CAS No. 258508-85-9](/img/structure/B2604232.png)
Methyl 2,3-diamino-6-methylbenzoate
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Overview
Description
“Methyl 2,3-diamino-6-methylbenzoate” is a chemical compound with the CAS Number: 258508-85-9 . It has a molecular weight of 180.21 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c1-5-3-4-6 (10)8 (11)7 (5)9 (12)13-2/h3-4H,10-11H2,1-2H3
. The InChI key is HFBDZYFGBQLJEH-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Co-crystal Salt Formation and Stability
Methyl 2,3-diamino-6-methylbenzoate has been utilized in the production of novel co-crystal salts. For example, Ashfaq et al. (2020) reported the formation of a co-crystal salt with 4-methylbenzoic acid, stabilized through ionic interactions, hydrogen bonding, and weak interactions between rings. This salt exhibited strong intracomplex hydrogen bonding and was characterized as stable both thermodynamically and kinetically (Ashfaq et al., 2020).
Electrochemical and Spectroscopic Properties
The modification of electrodes with compounds like this compound leads to materials with intriguing electrochemical, electrical, and spectroscopic properties. Inzelt et al. (2001) explored how electrodeposition of diamino-methylbenzoate on polyaniline films resulted in polymers with tunable electrochemical behavior and conductivity (Inzelt et al., 2001).
Antitumor and Antimalarial Activities
Compounds structurally related to this compound have shown promise in antitumor and antimalarial activities. For instance, Werbel et al. (1987) synthesized 2,4-diamino-6-[(N-alkylanilino)methyl]quinazolines, demonstrating substantial activity against Plasmodium berghei infections in mice (Werbel et al., 1987).
Pharmaceutical Activity
Studies like Sharfalddin et al. (2020) have investigated the single crystal structure and pharmaceutical activity of compounds such as methyl 4-hydroxybenzoate. Their work delved into molecular determinants underlying pharmaceutical activities, highlighting the potential of methylbenzoate derivatives in medical applications (Sharfalddin et al., 2020).
Crystal Structure and Intermolecular Interactions
Research into the crystal structure and intermolecular interactions of related compounds can provide insights into their stability and reactivity. Mereiter (2011) studied the molecule triflusulfuron-methyl, a compound related to this compound, examining its crystal structure and molecular interactions (Mereiter, 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 2,3-diamino-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBDZYFGBQLJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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